3-Bromo-4-(propan-2-yl)benzaldehyde (CAS: 461425-83-2) is a highly specialized, bifunctional aromatic building block characterized by its para-isopropyl group and meta-bromine atom relative to the formyl moiety . In industrial procurement and advanced medicinal chemistry, this compound is primarily sourced for its orthogonal reactivity profile, offering an electrophilic aldehyde for condensation or reductive amination alongside a cross-coupling-competent aryl bromide . The presence of the bulky isopropyl group adjacent to the bromine atom introduces critical steric parameters that dictate downstream synthetic pathway design, making it an essential precursor for lipophilic, sterically constrained active pharmaceutical ingredients (APIs) and advanced agrochemicals where precise spatial arrangement and enhanced lipid solubility are mandatory.
Attempting to substitute 3-bromo-4-isopropylbenzaldehyde with simpler analogs like 3-bromobenzaldehyde or 3-bromo-4-methylbenzaldehyde fundamentally alters both the physical properties and the reaction kinetics of the intermediate. The isopropyl group provides substantial steric shielding at the adjacent C-Br bond, which significantly decelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions unless sterically accommodating ligands are employed [1]. Furthermore, substituting with the non-brominated 4-isopropylbenzaldehyde (cuminaldehyde) completely eliminates the secondary functionalization vector, breaking convergent synthesis routes [2]. Consequently, buyers cannot use lower-cost, less-substituted analogs without sacrificing the target molecule's final lipophilicity and 3D conformational constraints.
The oxidative addition of palladium catalysts to the aryl bromide is heavily influenced by the ortho-substituent. 3-Bromo-4-isopropylbenzaldehyde features an isopropyl group ortho to the bromine, which imposes a significant steric penalty compared to unsubstituted analogs. Utilizing standard Charton steric parameters, the isopropyl group (ν = 0.76) presents a much larger steric profile than a methyl group (ν = 0.52) or a hydrogen atom (ν = 0) [1]. This requires the procurement of specialized, bulky dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) to achieve high turnover numbers in Suzuki or Buchwald-Hartwig couplings, whereas 3-bromobenzaldehyde can often be coupled using simpler, cheaper ligands like PPh3 [2].
| Evidence Dimension | Ortho-substituent steric bulk (Charton value, ν) |
| Target Compound Data | ν = 0.76 (Isopropyl group ortho to Br) |
| Comparator Or Baseline | ν = 0 (3-bromobenzaldehyde) / ν = 0.52 (3-bromo-4-methylbenzaldehyde) |
| Quantified Difference | 46% higher steric bulk than methyl; mandates bulky phosphine ligands for efficient Pd-insertion |
| Conditions | Palladium-catalyzed cross-coupling pathway optimization |
Process chemists must anticipate the need for advanced ligand systems when procuring this precursor, as standard coupling conditions used for unhindered bromides will yield poor conversions.
In medicinal chemistry, the substitution of a hydrogen or methyl group with an isopropyl group is a standard strategy to increase the lipophilicity of the resulting pharmacophore. Chemoinformatic models indicate that the calculated partition coefficient (cLogP) of 3-bromo-4-isopropylbenzaldehyde is approximately 3.7, compared to 2.9 for 3-bromo-4-methylbenzaldehyde and 2.4 for 3-bromobenzaldehyde [1]. This ~1.3 log unit increase in lipophilicity over the unalkylated baseline directly translates to enhanced membrane permeability and altered volume of distribution in downstream API candidates, making this specific precursor critical for targeting hydrophobic binding pockets [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~ 3.7 |
| Comparator Or Baseline | cLogP ~ 2.4 (3-bromobenzaldehyde) |
| Quantified Difference | +1.3 log units, significantly increasing downstream hydrophobicity |
| Conditions | Standard in silico partition coefficient modeling (octanol/water) |
Procuring the isopropyl-substituted building block is essential when downstream drug candidates require higher lipophilicity for target engagement or cellular permeability.
While 4-isopropylbenzaldehyde (cuminaldehyde) is a widely available and inexpensive commodity chemical, it lacks the critical halogen vector required for multi-directional synthesis [1]. 3-Bromo-4-isopropylbenzaldehyde provides a meta-bromine atom that serves as an orthogonal reaction site. This allows chemists to perform reductive amination or Wittig olefination at the aldehyde (yielding a stable intermediate), followed by a late-stage Suzuki-Miyaura coupling at the bromide. The absence of this bromide in cuminaldehyde means that any attempt to introduce a substituent at the 3-position would require harsh, unselective electrophilic aromatic substitution, which is incompatible with complex, sensitive substrates [2].
| Evidence Dimension | Available orthogonal functionalization vectors |
| Target Compound Data | 2 distinct vectors (electrophilic formyl, cross-coupling competent bromide) |
| Comparator Or Baseline | 1 vector (4-isopropylbenzaldehyde / cuminaldehyde) |
| Quantified Difference | 100% increase in programmable reaction sites, enabling convergent biaryl synthesis |
| Conditions | Multi-step synthetic pathway design |
Buyers must select the brominated analog to enable late-stage cross-coupling, avoiding low-yielding, non-selective functionalization steps in complex syntheses.
Ideal for synthesizing sterically constrained biaryl compounds where the isopropyl group forces a specific dihedral angle between the aromatic rings, potentially isolating stable atropisomers for targeted drug discovery [1].
Procured as a core scaffold when building libraries of highly lipophilic ligands aimed at deep, hydrophobic protein pockets, utilizing the aldehyde for rapid parallel library generation via reductive amination [2].
Used in the formulation of next-generation fungicides or herbicides where the combination of halogenation and branched alkyl substitution is required to optimize environmental half-life and lipid membrane penetration in target organisms [3].